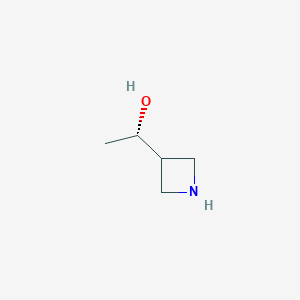
(1S)-1-(Azetidin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(Azetidin-3-yl)ethan-1-ol is a chiral compound with a four-membered azetidine ring and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Azetidin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-alanine.
Cyclization: The amino group of (S)-alanine undergoes cyclization to form the azetidine ring. This step may involve reagents like triphosgene or phosgene.
Reduction: The carboxyl group of the azetidine derivative is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1S)-1-(Azetidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to a saturated amine using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of (1S)-1-(Azetidin-3-yl)ethanone
Reduction: Formation of (1S)-1-(Azetidin-3-yl)ethanamine
Substitution: Formation of (1S)-1-(Azetidin-3-yl)ethyl halides
科学的研究の応用
(1S)-1-(Azetidin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(Azetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ethanol moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for its targets.
類似化合物との比較
Similar Compounds
- (1R)-1-(Azetidin-3-yl)ethan-1-ol
- (1S)-1-(Pyrrolidin-3-yl)ethan-1-ol
- (1S)-1-(Piperidin-3-yl)ethan-1-ol
Uniqueness
(1S)-1-(Azetidin-3-yl)ethan-1-ol is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs. The smaller ring size results in higher ring strain, influencing the compound’s reactivity and interaction with molecular targets.
特性
分子式 |
C5H11NO |
|---|---|
分子量 |
101.15 g/mol |
IUPAC名 |
(1S)-1-(azetidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
LNJUGVDXQRKCSZ-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1CNC1)O |
正規SMILES |
CC(C1CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


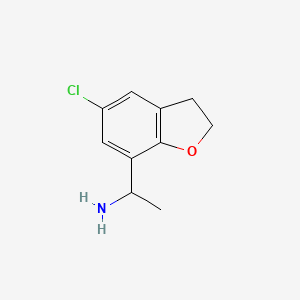
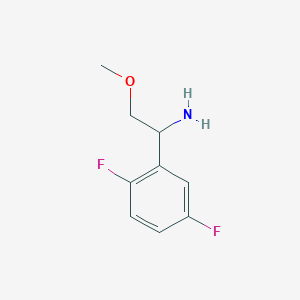
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)


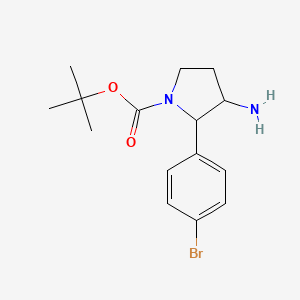
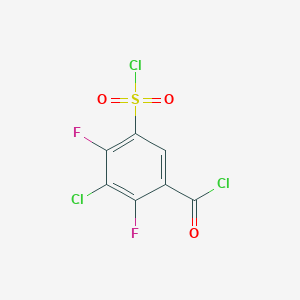
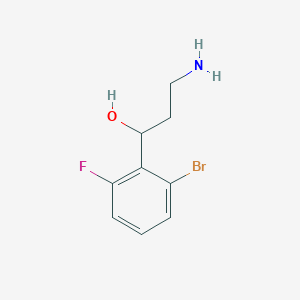
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
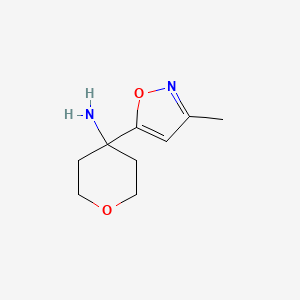
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
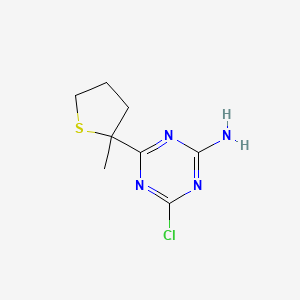
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
